

# SIRT6 as a therapeutic target for age-related diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SIRT-IN-6 |           |
| Cat. No.:            | B1429601  | Get Quote |

# SIRT6: A Therapeutic Target for Age-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity and healthspan, playing a pivotal role in a multitude of cellular processes that decline with age. As a member of the sirtuin family of NAD+-dependent enzymes, SIRT6 functions as a histone deacetylase, mono-ADP-ribosyltransferase, and deacylase.[1] Its multifaceted enzymatic activities allow it to govern key pathways involved in DNA repair, genome stability, glucose and lipid metabolism, and inflammation, all of which are intrinsically linked to the aging process and the pathogenesis of age-related diseases.[1][2] Evidence from preclinical models has demonstrated that modulation of SIRT6 activity can extend lifespan and ameliorate age-associated pathologies, positioning it as a promising therapeutic target for a range of conditions, including metabolic disorders, cardiovascular disease, neurodegeneration, and cancer.[3][4][5] This technical guide provides a comprehensive overview of SIRT6 biology, focusing on quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development efforts in this burgeoning field.

## **Data Presentation**



# **Quantitative Data on SIRT6 Modulation and Phenotypes**

The following tables summarize key quantitative data related to the effects of SIRT6 modulation in preclinical models and the potency of known SIRT6 activators and inhibitors.

| Model System                             | Genetic<br>Modification | Effect on<br>Lifespan<br>(Median) | Effect on<br>Lifespan<br>(Maximum) | Reference |
|------------------------------------------|-------------------------|-----------------------------------|------------------------------------|-----------|
| C57BL/6JOlaHsd<br>Mice (Male)            | SIRT6<br>Overexpression | 27% increase                      | 11% increase                       | [6]       |
| C57BL/6JOlaHsd<br>Mice (Female)          | SIRT6<br>Overexpression | 15% increase                      | 15% increase                       | [6]       |
| Mixed CB6 Mice<br>(Male)                 | SIRT6<br>Overexpression | 14.5% - 14.8%<br>increase         | 13.1% - 15.8%<br>increase          | [2][6]    |
| Mixed<br>129/SvJ/BALB/c<br>Mice (Male)   | SIRT6 Knockout          | 90% died before<br>200 days       | Not Reported                       | [7]       |
| Mixed<br>129/SvJ/BALB/c<br>Mice (Female) | SIRT6 Knockout          | >75% survived over 300 days       | Not Reported                       | [7]       |



| Compound                | Туре      | EC50                  | Fold<br>Activatio | n            | Assay<br>Conditions                          | Reference |
|-------------------------|-----------|-----------------------|-------------------|--------------|----------------------------------------------|-----------|
| MDL-800                 | Activator | 11.0 ± 0.3 μM         | ~20-fold          |              | FDL assay<br>with RHKK-<br>Ac-AMC<br>peptide | [8]       |
| MDL-801                 | Activator | 4.14 ± 0.059<br>μΜ    | ~24-fold          |              | FDL assay                                    | [9]       |
| UBCS039                 | Activator | 38 µМ                 | 3.5-fold          |              | H3K9Ac<br>peptide<br>deacetylation           | [10]<br>1 |
| Myristic Acid           | Activator | 246 ± 7 μM            | 10.8-fold         |              | H3K9Ac<br>peptide<br>deacetylation           | [6]<br>1  |
| Oleic Acid              | Activator | 90 ± 7 μM             | 5.8-fold          |              | H3K9Ac<br>peptide<br>deacetylation           | [6]<br>n  |
| Nitro-oleic<br>acid     | Activator | Not Reported          | 40-fold (ε<br>μΜ) | at 20        | In vitro<br>deacetylation<br>(H3K9Ac)        | n [11]    |
| 4H-chromen derivative   | Activator | 80 ± 12 μM            | 30-40-fol         | d            | Not Specified                                | d [12]    |
|                         |           |                       |                   |              |                                              |           |
| Compound                | Туре      | IC50 / K              | (i                | Assa<br>Cond | y<br>ditions                                 | Reference |
| Trichostatin A<br>(TSA) | Inhibitor | Ki = 2.02 μM          |                   | H3K9         | Ac<br>etylation                              | [13]      |
| Quercetin               | Inhibitor | IC50 = 5<br>(for a de | -                 | Not S        | Specified                                    | [14]      |



| Substrate                                                         | Km                           | kcat         | kcat/Km<br>(M <sup>-1</sup> s <sup>-1</sup> ) | Reference |
|-------------------------------------------------------------------|------------------------------|--------------|-----------------------------------------------|-----------|
| H3K9 myristoyl<br>peptide (WT<br>SIRT6)                           | Not Reported                 | Not Reported | 9,100                                         | [15]      |
| H3K9 acetyl<br>peptide (WT<br>SIRT6)                              | ~450 μM (without fatty acid) | Not Reported | 3.4                                           | [6][15]   |
| H3K9 acetyl<br>peptide (WT<br>SIRT6 with 400<br>μM myristic acid) | 9 ± 1 μM                     | Not Reported | 230                                           | [6]       |
| H3K9Ac peptide<br>(with 4H-<br>chromen<br>activator)              | 31 ± 5.4 μM                  | Not Reported | Not Reported                                  | [12]      |
| NAD+ (with 4H-<br>chromen<br>activator)                           | 1190 ± 450 μM                | Not Reported | Not Reported                                  | [12]      |

# **Experimental Protocols**In Vitro SIRT6 Deacetylation Assay

This protocol is adapted from several sources to provide a general framework for measuring SIRT6 deacetylase activity.[1][13][16]

#### Materials:

- Recombinant human SIRT6 protein
- SIRT6 Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.37 M NaCl, 27 mM KCl, 10 mM MgCl2.[17]
- Diluted Assay Buffer (1X): Dilute 10X stock with HPLC-grade water.



- NAD+ solution (e.g., 10 mM stock in 1X Assay Buffer)
- Acetylated peptide substrate (e.g., H3K9Ac peptide, 1 mM stock in water)
- SIRT6 activator or inhibitor compound (dissolved in DMSO)
- Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or Formic Acid)
- HPLC system with a C18 column

#### Procedure:

- Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture. A typical 50 μL reaction may contain:
  - 5 μL 10X SIRT6 Assay Buffer
  - Final concentration of 500 μM NAD+
  - Final concentration of 200 μM acetylated peptide substrate
  - 1 μL of test compound (or DMSO as a vehicle control)
  - Recombinant SIRT6 (e.g., 1 μM final concentration)
  - Make up the final volume to 50 μL with HPLC-grade water.
- Initiate Reaction: Add the recombinant SIRT6 to the reaction mixture to start the reaction.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
- Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 8 μL of 10% TFA).
- Analysis: Analyze the reaction products by reverse-phase HPLC.
  - Inject the quenched reaction mixture onto a C18 column.



- Separate the acetylated and deacetylated peptides using a gradient of acetonitrile in 0.1%
  TFA.
- Monitor the elution profile at 215 nm.
- Quantify the peak areas corresponding to the substrate and product to determine the percentage of deacetylation.

## Immunoprecipitation (IP) of SIRT6

This protocol provides a general procedure for the immunoprecipitation of SIRT6 from mammalian cell lysates.[18][19]

#### Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS)
- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[18]
- Anti-SIRT6 antibody (IP-grade)
- Control IgG antibody (from the same species as the SIRT6 antibody)
- Protein A/G magnetic beads or agarose beads
- Wash Buffer (e.g., RIPA buffer or a less stringent buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
- Elution Buffer (e.g., 1X Laemmli sample buffer or glycine-HCl pH 2.5)

#### Procedure:

- Cell Lysis:
  - Wash cultured cells with ice-cold PBS.



- · Lyse the cells in ice-cold RIPA buffer.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (clarified lysate) to a new tube.
- Pre-clearing (Optional but Recommended):
  - Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
  - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Add the anti-SIRT6 antibody or control IgG to the pre-cleared lysate.
  - Incubate for 2-4 hours or overnight at 4°C on a rotator.
  - Add protein A/G beads and incubate for another 1-2 hours at 4°C on a rotator.
- Washes:
  - Pellet the beads and discard the supernatant.
  - Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.
- Elution:
  - Elute the immunoprecipitated proteins from the beads by adding Elution Buffer and incubating at 95-100°C for 5-10 minutes (for Laemmli buffer) or by incubating with a low pH elution buffer and neutralizing the eluate.
- Analysis:



 Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SIRT6 antibody and antibodies against suspected interacting proteins.

# **Chromatin Immunoprecipitation (ChIP) for SIRT6**

This protocol outlines the general steps for performing a ChIP assay to investigate the association of SIRT6 with specific genomic regions.[20][21][22][23]

#### Materials:

- · Cultured cells
- Formaldehyde (37%)
- Glycine (1.25 M)
- PBS
- Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
- Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
- ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
- Anti-SIRT6 antibody (ChIP-grade)
- Control IgG antibody
- Protein A/G magnetic beads or agarose beads
- Wash Buffers (Low Salt, High Salt, LiCl, and TE buffers with varying salt and detergent concentrations)
- Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
- NaCl (5 M)



- RNase A
- Proteinase K
- DNA purification kit
- Primers for qPCR analysis

#### Procedure:

- Cross-linking:
  - Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Cell and Nuclear Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse the cells in Cell Lysis Buffer and isolate the nuclei by centrifugation.
  - Resuspend the nuclear pellet in Nuclear Lysis Buffer.
- Chromatin Shearing:
  - Sonicate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions need to be determined empirically.
  - Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
  - o Dilute the sheared chromatin with ChIP Dilution Buffer.
  - Pre-clear the chromatin with protein A/G beads.



- Incubate the pre-cleared chromatin with the anti-SIRT6 antibody or control IgG overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes:
  - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
- · Elution and Reverse Cross-linking:
  - Elute the chromatin from the beads using Elution Buffer.
  - Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
- DNA Purification:
  - Treat the samples with RNase A and then Proteinase K.
  - Purify the DNA using a DNA purification kit.
- Analysis:
  - Quantify the immunoprecipitated DNA by qPCR using primers specific to the target genomic regions.

# Signaling Pathways and Visualizations SIRT6 in DNA Double-Strand Break Repair

SIRT6 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through both non-homologous end joining (NHEJ) and homologous recombination (HR). In the NHEJ pathway, SIRT6 interacts with the DNA-dependent protein kinase (DNA-PK) complex.[20][24] It is recruited to DSB sites and is required for the stable association of the DNA-PK catalytic subunit (DNA-PKcs) with chromatin.[20] In the HR pathway, SIRT6 promotes DNA end resection by deacetylating the C-terminal binding protein interacting protein (CtIP).[1][3] This deacetylation is a critical step for initiating the resection of the 5' DNA strand, a prerequisite for HR.





Click to download full resolution via product page

SIRT6's dual roles in DNA double-strand break repair pathways.

### **SIRT6** in Glucose Metabolism

SIRT6 is a key regulator of glucose homeostasis, acting at multiple levels to control glucose uptake, glycolysis, and gluconeogenesis. It represses the expression of glycolytic genes by deacetylating histone H3 at their promoters and co-repressing the transcription factor HIF-1 $\alpha$ . [14][25] In the liver, SIRT6 suppresses gluconeogenesis by modulating the activity of PGC-1 $\alpha$ . [26] It deacetylates and activates the acetyltransferase GCN5, which in turn acetylates and activates PGC-1 $\alpha$ , leading to a reduction in the expression of gluconeogenic genes.[26] Furthermore, SIRT6 regulates insulin secretion by deacetylating FOXO1, which promotes its nuclear export and degradation, thereby relieving its transcriptional repression of key genes involved in glucose sensing in pancreatic  $\beta$ -cells.[4][27]





Click to download full resolution via product page

SIRT6's multifaceted role in regulating glucose metabolism.

# **SIRT6** in Inflammation

SIRT6 acts as a potent anti-inflammatory molecule primarily by repressing the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-кB). SIRT6 deacetylates histone H3 at lysine 9 (H3K9ac) at the promoters of NF-кB target genes, leading to chromatin



condensation and transcriptional repression. This inhibitory action of SIRT6 on NF-κB signaling helps to dampen the chronic low-grade inflammation associated with aging ("inflammaging") and various age-related diseases.



Click to download full resolution via product page

SIRT6-mediated suppression of NF-kB inflammatory signaling.



### Conclusion

SIRT6 stands at the crossroads of several critical cellular pathways that are dysregulated during aging. Its ability to maintain genomic integrity, regulate metabolic homeostasis, and suppress chronic inflammation makes it a highly attractive therapeutic target for a broad spectrum of age-related diseases. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community. Further research into the development of potent and specific SIRT6 modulators holds immense promise for extending human healthspan and treating the debilitating diseases of aging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Human SIRT6 promotes DNA-end resection through CtIP deacetylation PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Insulin secretion impairment in Sirt6 knockout pancreatic β cells is mediated by suppression of the FoxO1-Pdx1-Glut2 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. denulab.wiscweb.wisc.edu [denulab.wiscweb.wisc.edu]
- 7. Characterization of physiological defects in adult SIRT6-/- mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]

## Foundational & Exploratory





- 11. Nitro-fatty acids as activators of hSIRT6 deacetylase activity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trichostatin A Inhibits Deacetylation of Histone H3 and p53 by SIRT6 PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identifying the functional contribution of the defatty-acylase activity of SIRT6 PMC [pmc.ncbi.nlm.nih.gov]
- 16. RETRACTED: Human SIRT6 promotes DNA end resection through CtIP deacetylation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Ubiquitin Ligase CHIP Prevents SirT6 Degradation through Noncanonical Ubiquitination PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. SIRT6: A master epigenetic gatekeeper of glucose metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Deacetylase Sirt6 Activates the Acetyltransferase GCN5 and Suppresses Hepatic Gluconeogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 27. Insulin secretion impairment in Sirt6 knockout pancreatic β cells is mediated by suppression of the FoxO1-Pdx1-Glut2 pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SIRT6 as a therapeutic target for age-related diseases].
  BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1429601#sirt6-as-a-therapeutic-target-for-age-related-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com